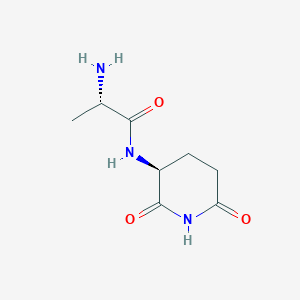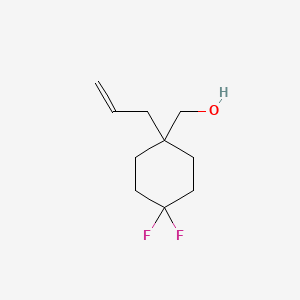
(1-Allyl-4,4-difluorocyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Allyl-4,4-difluorocyclohexyl)methanol is a fluorinated organic compound with the molecular formula C10H16F2O It features a cyclohexane ring substituted with two fluorine atoms at the 4-position, an allyl group at the 1-position, and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-4,4-difluorocyclohexyl)methanol typically involves the fluorination of cyclohexane derivatives followed by functional group modifications. One common method includes the reaction of 4,4-difluorocyclohexanone with allyl magnesium bromide to introduce the allyl group, followed by reduction to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(1-Allyl-4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanal.
Reduction: Formation of 1-allyl-4,4-difluorocyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-Allyl-4,4-difluorocyclohexyl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluorocyclohexyl)methanol: Lacks the allyl group, making it less reactive in certain substitution reactions.
(1-Amino-4,4-difluorocyclohexyl)methanol: Contains an amino group instead of an allyl group, leading to different chemical properties and reactivity.
Uniqueness
The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
(4,4-difluoro-1-prop-2-enylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(8-13)4-6-10(11,12)7-5-9/h2,13H,1,3-8H2 |
InChI Key |
TWFJKWZPZUBDAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCC(CC1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
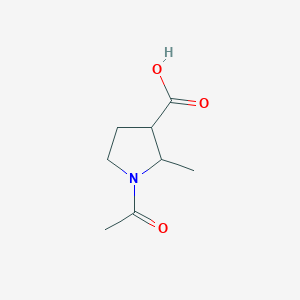

![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
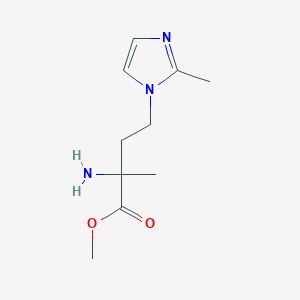

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
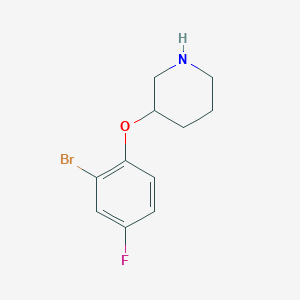
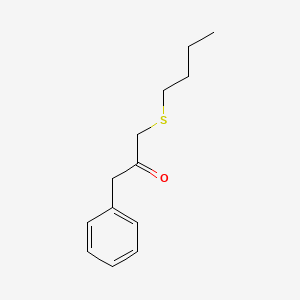
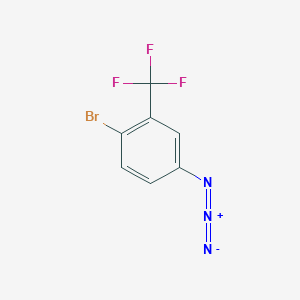
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

